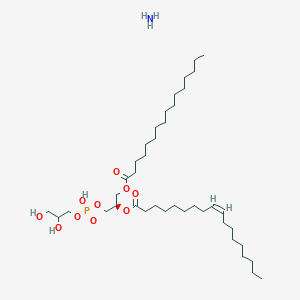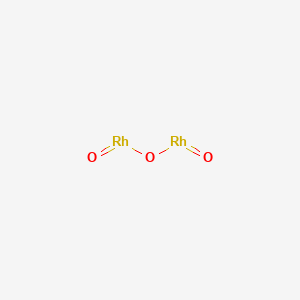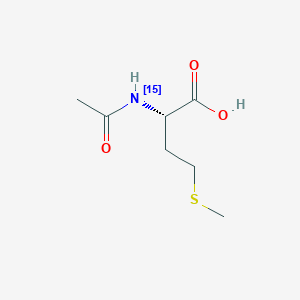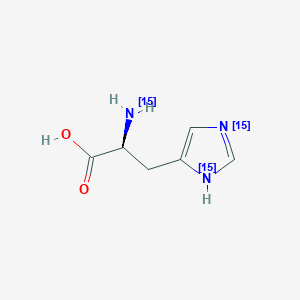
Benzene, (1,2-dibromoethyl-2-13C)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苯,(1,2-二溴乙基-2-13C)-: 是一种标记的有机化合物,其中碳-13同位素被掺入二溴乙基的 2 位。这种化合物是苯的衍生物,其特点是两个溴原子连接到一个乙基上,该乙基进一步与苯环相连。碳-13同位素的掺入使其在各种科学研究中具有价值,特别是在核磁共振 (NMR) 光谱学领域。
准备方法
合成路线和反应条件: 苯,(1,2-二溴乙基-2-13C)- 的合成通常涉及苯乙烯或乙苯的溴化反应。反应在受控条件下进行,以确保溴原子选择性地加成到乙基上。使用碳-13标记的前体对于将同位素掺入所需位置至关重要。
工业生产方法: 这种化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备来实现所需的同位素标记和纯度。优化反应条件以最大限度地提高产率并减少副产物。
化学反应分析
反应类型:
取代反应: 苯,(1,2-二溴乙基-2-13C)- 可以发生亲核取代反应,其中溴原子被其他亲核试剂取代。
还原反应: 该化合物可以通过去除溴原子还原形成乙苯衍生物。
氧化反应: 氧化可导致形成苯甲醛或苯甲酸衍生物。
常用试剂和条件:
亲核取代: 常用试剂包括氢氧化钠、氢氧化钾和其他亲核试剂。反应通常在水或醇等极性溶剂中进行。
还原: 使用还原剂如氢化铝锂 (LiAlH4) 或在催化剂存在下的氢气。
氧化: 使用氧化剂如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
主要产物:
取代: 形成具有不同取代基的乙苯衍生物。
还原: 乙苯。
氧化: 苯甲醛或苯甲酸衍生物。
科学研究应用
化学:
核磁共振光谱: 碳-13同位素使这种化合物在 NMR 研究中极具价值,使研究人员能够研究分子结构和动力学。
同位素标记: 用于各种化学反应中追踪反应途径和机制。
生物学:
代谢研究: 标记化合物可用于研究生物系统中的代谢途径。
医学:
药物开发: 用于合成标记药物,以追踪药物代谢和分布。
工业:
材料科学: 用于开发具有特定同位素组成的先进材料。
作用机制
苯,(1,2-二溴乙基-2-13C)- 的作用机制涉及它与各种分子靶标的相互作用,具体取决于它所经历的反应类型。在亲核取代反应中,溴原子充当离去基团,使亲核试剂能够攻击碳原子。在还原反应中,溴原子被去除,导致形成乙苯。碳-13同位素不会显着改变化学反应活性,但为追踪和研究这些反应提供了宝贵的工具。
相似化合物的比较
类似化合物:
- 苯,(1,2-二溴乙基)-
- 1,2-二溴-1-苯乙烷
- 苯乙烯二溴化物
独特性: 苯,(1,2-二溴乙基-2-13C)- 的主要独特性在于掺入了碳-13同位素。这种同位素标记使其在 NMR 光谱学和其他分析技术中特别有价值,提供了非标记化合物无法获得的见解。同位素的存在允许对分子结构、反应机制和代谢途径进行详细研究。
属性
CAS 编号 |
286013-08-9 |
|---|---|
分子式 |
C8H8Br2 |
分子量 |
264.95 g/mol |
IUPAC 名称 |
1,2-dibromo(213C)ethylbenzene |
InChI |
InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 |
InChI 键 |
SHKKTLSDGJRCTR-PTQBSOBMSA-N |
手性 SMILES |
C1=CC=C(C=C1)C([13CH2]Br)Br |
规范 SMILES |
C1=CC=C(C=C1)C(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)




